molecular formula C10H12N2 B150832 (1-Methyl-1H-indol-5-yl)methanamine CAS No. 884507-17-9

(1-Methyl-1H-indol-5-yl)methanamine

Cat. No. B150832
M. Wt: 160.22 g/mol
InChI Key: XYCZKICJSDSNOW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-5-yl)methanamine is a chemical compound that belongs to the class of substituted ethylamines, specifically within the indole family. It is structurally related to serotonin, a neurotransmitter, which suggests its potential interaction with serotonin receptors. The compound's relevance in research stems from its pharmacological properties, particularly its ability to bind to and activate certain serotonin receptor subtypes, which could have therapeutic implications for various psychiatric and neurological disorders.

Synthesis Analysis

The synthesis of related compounds, such as substituted 2-(indol-1-yl)-1-methylethylamines, has been reported, indicating that these compounds can be synthesized through various chemical routes . The synthesis often involves the use of starting materials that are readily available and can be manipulated through chemical reactions to introduce different substituents, which can affect the binding affinity and selectivity of the compounds towards different serotonin receptor subtypes.

Molecular Structure Analysis

The molecular structure of (1-Methyl-1H-indol-5-yl)methanamine is characterized by the presence of an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The methanamine side chain is attached to the indole ring, which is a key structural feature that influences the compound's interaction with biological targets. The indole moiety is a common structural element found in many biologically active molecules, including neurotransmitters and pharmaceutical drugs.

Chemical Reactions Analysis

While specific chemical reactions of (1-Methyl-1H-indol-5-yl)methanamine are not detailed in the provided data, related compounds have been shown to undergo various chemical transformations. These can include reactions with other functional groups, forming complexes with metals, or acting as ligands in receptor binding . The reactivity of the methanamine group and the indole ring system can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-Methyl-1H-indol-5-yl)methanamine would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific melting and boiling points that can be determined experimentally. Its solubility in various solvents, stability under different conditions, and reactivity with other chemicals are important properties that would need to be characterized for pharmaceutical development. The presence of the indole ring suggests that the compound may exhibit aromatic properties, and the methanamine group could confer basicity to the molecule.

Relevant Case Studies

Case studies involving related compounds have demonstrated their potential therapeutic applications. For instance, substituted 2-(indol-1-yl)-1-methylethylamines have shown anticompulsive activity in an animal model of obsessive-compulsive disorder, suggesting that (1-Methyl-1H-indol-5-yl)methanamine could have similar effects . Additionally, Pt(II) complexes with derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine have exhibited significant cytotoxic activity in cancer cells, indicating the potential for (1-Methyl-1H-indol-5-yl)methanamine to be used in the development of new anticancer agents .

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis of new derivatives of indole-based compounds, including variations of (1-Methyl-1H-indol-5-yl)methanamine, has been explored. For instance, a novel compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, showing its potential as an intermediate for pharmacologically interesting substances (Ogurtsov & Rakitin, 2021).
  • Anticancer Potential :

    • Research has focused on the design and synthesis of indole-based small molecules, including derivatives of (1-Methyl-1H-indol-5-yl)methanamine, for their potential use as anticancer agents. These compounds have shown promising results against various cancer cell lines and in in vivo models (Panathur et al., 2013).
  • Potential for Treating Neurological Disorders :

    • Compounds related to (1-Methyl-1H-indol-5-yl)methanamine have been investigated for their potential as treatments for neurological disorders. For example, certain derivatives have been studied for their anticonvulsant properties, indicating potential applications in treating epilepsy and other seizure-related conditions (Pandey & Srivastava, 2011).
  • Biased Agonism and Pharmacological Profiles :

    • Novel derivatives of (1-Methyl-1H-indol-5-yl)methanamine have been developed as biased agonists for the serotonin 5-HT1A receptor. These compounds exhibit distinct signaling profiles and have potential therapeutic implications in central nervous system pathologies with reduced side effects (Sniecikowska et al., 2020).
  • Development of Novel Synthetic Methods :

    • Advances in synthetic methods have been made for the production of benzofuran- and indol-2-yl-methanamine derivatives, which are structurally related to (1-Methyl-1H-indol-5-yl)methanamine. These methods offer a straightforward approach to generate a variety of substituted compounds starting from phenylacetic acid derivatives (Schlosser et al., 2015).

Safety And Hazards

“(1-Methyl-1H-indol-5-yl)methanamine” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1-methylindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCZKICJSDSNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594513
Record name 1-(1-Methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indol-5-yl)methanamine

CAS RN

884507-17-9
Record name 1-(1-Methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-indol-5-yl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 294 (800 mg, 5.12 mmol) in 7M ammonia in MeOH (50 mL) was added Raney Ni (2.0 g) and the reaction mixture was stirred vigorously under H2 (1 atm.) atmosphere at RT for 18 h. The reaction mixture was filtered through a pad of Celite® and concentrated in vacuo to afford 800 mg of (1-methyl-1H-indol-5-yl)methanamine (296) as yellow oil: MS (ESI) m/z=144.3 [M-NH2]+.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Perner, S DiDomenico, JR Koenig… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of cyclic amine …
Number of citations: 32 pubs.acs.org
FL Zhang, YF Wang, S Chiba - scholar.archive.org
1H NMR (400 MHz) spectra were recorded on a Bruker Avance 400 spectrometer in CDCl3 [using CDCl3 (for 1H, δ= 7.26) or DMSO-d6 (for 1H, δ= 2.50) as the internal standard]. 13C …
Number of citations: 0 scholar.archive.org

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